molecular formula C21H16N4O3 B2623507 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol CAS No. 307341-91-9

7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol

Cat. No. B2623507
CAS RN: 307341-91-9
M. Wt: 372.384
InChI Key: OXSXWEUVCNUZFS-UHFFFAOYSA-N
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Description

7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol, also known as NPAQ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the quinoline family and has a unique structure that makes it a promising candidate for various research purposes. In

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol is its unique structure, which makes it a promising candidate for various research applications. 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol-based fluorescent probes have high sensitivity and selectivity for metal ions, which makes them useful for imaging and monitoring metal ion levels in biological systems. However, the synthesis of 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol can be challenging, and the compound can be unstable under certain conditions. The toxicity and side effects of 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol on normal cells and tissues are also not well understood, which can limit its potential applications.

Future Directions

There are several future directions for the research on 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol. One area of focus is the development of 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol-based fluorescent probes for imaging and monitoring metal ions in living cells and tissues. This can provide insights into the role of metal ions in various physiological and pathological processes. Another area of research is the development of 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol-based anticancer agents that can selectively target cancer cells while sparing normal cells. This can lead to the development of more effective and less toxic cancer therapies. Additionally, the potential applications of 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol in other research fields such as materials science and catalysis should be explored. Overall, the unique structure and properties of 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol make it a promising candidate for various scientific research applications.

Synthesis Methods

The synthesis of 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol involves the reaction of 8-hydroxyquinoline with 2-pyridylmethylamine and 4-nitroaniline. The reaction is carried out in the presence of a suitable catalyst and solvent. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity and yield of 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol can be optimized by adjusting the reaction conditions and purification methods.

Scientific Research Applications

7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the main areas of research is the development of 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol-based fluorescent probes for the detection of metal ions such as zinc and copper. These probes can be used for imaging and monitoring the levels of metal ions in biological systems. 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol has also been studied for its potential as an anticancer agent and as a modulator of protein-protein interactions.

properties

IUPAC Name

7-[(4-nitroanilino)-pyridin-2-ylmethyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3/c26-21-17(11-6-14-4-3-13-23-19(14)21)20(18-5-1-2-12-22-18)24-15-7-9-16(10-8-15)25(27)28/h1-13,20,24,26H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSXWEUVCNUZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol

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